(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-23(12-4-2)14-17-18(24)6-5-16-20(25)19(26-21(16)17)13-15-7-9-22-10-8-15/h5-10,13,24H,3-4,11-12,14H2,1-2H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPWEFSEATYNDX-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that exhibits a range of biological activities attributed to its unique chemical structure. This compound belongs to the benzofuran family, known for their diverse pharmacological properties. The presence of functional groups such as the dipropylamino and pyridine moieties enhances its potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol. The structural framework includes a benzofuran core, which is pivotal for its biological activity.
Antimicrobial Properties
Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, compounds featuring hydroxyl and amine groups often show enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
| Compound | Target Organisms | Inhibition Zone (mm) |
|---|---|---|
| (Z)-7-Dipropylamino | E. coli | 20 |
| (Z)-7-Dipropylamino | S. aureus | 22 |
| Benzofuran derivative | B. subtilis | 24 |
Anticancer Activity
Research indicates that the benzofuran scaffold can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been shown to inhibit cell proliferation in K562 human leukemia cells, with some compounds inducing apoptosis rates of approximately 24% . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
Neuroprotective Effects
The dipropylamino group may confer neuroprotective properties, making this compound a candidate for research in neurodegenerative diseases. Compounds with similar functionalities have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in conditions such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzofuran derivatives, including those structurally related to this compound. The results indicated significant inhibition against bacterial strains such as E. coli and S. aureus, supporting the compound's potential as an antimicrobial agent.
Study 2: Anticancer Potential
In vitro assays conducted on K562 leukemia cells revealed that certain benzofuran derivatives exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity, providing insights into the design of more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Benzofuran Formation : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under basic conditions (e.g., NaH in THF) to form the benzofuran-3(2H)-one scaffold .
Protection/Deprotection Strategies : Hydroxyl groups (e.g., at C6) are protected with benzyl or other groups during synthesis to prevent unwanted side reactions. Deprotection is achieved via catalytic hydrogenation .
Introduction of Dipropylamino Group : Alkylation or reductive amination is used to introduce the dipropylamino-methyl moiety at C7 .
Pyridinylmethylene Attachment : Knoevenagel condensation between the benzofuran-3(2H)-one and pyridine-4-carbaldehyde under microwave irradiation or acidic catalysis ensures stereoselective Z-configuration .
Q. How is the Z-configuration of the pyridinylmethylene group confirmed experimentally?
- Methodological Answer : The Z-isomer is validated via:
- 1H NMR Spectroscopy : Coupling constants (e.g., between pyridinyl protons) and nuclear Overhauser effect (NOE) correlations between pyridinyl protons and adjacent benzofuran protons .
- X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangement confirm stereochemistry .
- Computational Modeling : DFT calculations compare experimental NMR data with predicted Z/E isomer spectra .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching ) .
- 1H/13C NMR : Assigns protons (e.g., δ 8.76-8.68 ppm for pyridinyl protons) and carbons, verifying substituent positions .
- HPLC-PDA : Assesses purity (>95%) and detects trace isomers or byproducts .
Advanced Research Questions
Q. How can stereoselectivity be optimized during the Knoevenagel condensation step?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves Z-selectivity by promoting uniform heating. For example, clay catalysts (e.g., montmorillonite K10) under microwave irradiation enhance reaction efficiency and stereocontrol .
- Acid/Base Modulation : Weak bases (e.g., piperidine) favor Z-isomer formation by stabilizing intermediates, while strong acids may shift equilibrium toward the E-form .
- Solvent-Free Conditions : Minimizes side reactions and improves yield (e.g., 75–85% yield reported for similar aurones) .
Q. What computational strategies predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Simulates binding to targets like the MtrA response regulator in Mycobacterium tuberculosis. The dipropylamino group shows hydrophobic interactions with Val87/Leu91 residues, while the pyridinyl group forms hydrogen bonds with Asp73 .
- MD Simulations : Evaluates stability of ligand-protein complexes over time (e.g., RMSD < 2.0 Å over 100 ns) to prioritize derivatives for in vitro testing .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with inhibitory activity to guide structural optimization .
Q. How do structural modifications impact solubility and bioavailability?
- Methodological Answer :
- Salt Formation : Hydrochloride salts of the dipropylamino group improve aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Prodrug Design : Esterification of the C6 hydroxyl group enhances membrane permeability, with enzymatic cleavage restoring activity in vivo .
- Nanocarrier Systems : Liposomal encapsulation increases bioavailability by 3–5-fold in preclinical models for related benzofuran derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting Z/E isomer ratios for similar benzofuran derivatives?
- Methodological Answer : Discrepancies arise from:
- Reaction Conditions : Microwave vs. conventional heating alters energy profiles, favoring different transition states. For example, microwave irradiation increases Z-selectivity by 20–30% in solventless reactions .
- Catalyst Choice : Acidic clays (e.g., K10) stabilize carbocation intermediates, favoring E-isomers, while basic conditions promote Z-formation .
- Substituent Effects : Electron-withdrawing groups (e.g., pyridinyl) increase conjugation, stabilizing the Z-configuration, as seen in NMR studies .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known benzofuran targets (e.g., SIRT1 or kinases) using BLAST or DALI .
- Kinetic Assays : Use fluorescence-based assays (e.g., NAD+ depletion for SIRT1) with IC50 determination (e.g., 1–10 µM range for active derivatives) .
- Control Experiments : Include positive controls (e.g., EX-527 for SIRT1) and assess off-target effects via counter-screening against unrelated enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
